tert-Butyl 6-(3-bromo-4-(5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
tert-Butyl 6-(3-bromo-4-(5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[33]heptane-2-carboxylate is a complex organic compound that features a unique structure combining multiple functional groups
Preparation Methods
The synthesis of tert-Butyl 6-(3-bromo-4-(5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[33]heptane-2-carboxylate involves several steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove certain substituents or to convert functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles
Scientific Research Applications
tert-Butyl 6-(3-bromo-4-(5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity
Mechanism of Action
The mechanism of action of tert-Butyl 6-(3-bromo-4-(5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar compounds include other indazole and pyrazole derivatives, which share some structural features with tert-Butyl 6-(3-bromo-4-(5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate. These compounds may have similar reactivity and applications but can differ in terms of their specific substituents and overall structure. The uniqueness of this compound lies in its combination of functional groups and the resulting properties, which can be tailored for specific uses .
Properties
Molecular Formula |
C28H35BrClN5O3 |
---|---|
Molecular Weight |
605.0 g/mol |
IUPAC Name |
tert-butyl 6-[3-bromo-4-[5-chloro-6-methyl-1-(oxan-2-yl)indazol-4-yl]-5-methylpyrazol-1-yl]-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C28H35BrClN5O3/c1-16-10-20-19(13-31-35(20)21-8-6-7-9-37-21)23(24(16)30)22-17(2)34(32-25(22)29)18-11-28(12-18)14-33(15-28)26(36)38-27(3,4)5/h10,13,18,21H,6-9,11-12,14-15H2,1-5H3 |
InChI Key |
GJJVFKHYUDLFBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=NN2C3CCCCO3)C(=C1Cl)C4=C(N(N=C4Br)C5CC6(C5)CN(C6)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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